Chaetomellic Acid A Anhydride-d3
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Overview
Description
Chaetomellic Acid A Anhydride-d3 is a labeled analogue of Chaetomellic Acid A Anhydride. It is a potent inhibitor of Ras protein farnesyltransferase, an enzyme involved in the post-translational modification of proteins. This compound has garnered significant interest in the fields of medicine and science due to its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chaetomellic Acid A Anhydride-d3 can be synthesized through various methods. One notable method involves the Barton radical decarboxylation of thiohydroxamic esters derived from carboxylic acids in the presence of citraconic anhydride . Another approach involves the atom transfer radical cyclisation of 2,2-dichloropalmitic acid and 2-(3-chloro-2-propenylamino)pyridine, followed by a stereospecific functional rearrangement to form the desired anhydride .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of reagents and reaction conditions would need to be optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Chaetomellic Acid A Anhydride-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chaetomellic Acid A Anhydride-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard for chemical identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo using stable isotope labeling.
Medicine: Investigated for its potential therapeutic applications, particularly as an inhibitor of Ras protein farnesyltransferase, which is implicated in various cancers.
Industry: Utilized in the development of new pharmaceuticals and as a tool for studying enzyme inhibition.
Mechanism of Action
Chaetomellic Acid A Anhydride-d3 exerts its effects by inhibiting Ras protein farnesyltransferase. This enzyme is responsible for the farnesylation of Ras proteins, a post-translational modification essential for their proper function. By inhibiting this enzyme, this compound prevents the activation of Ras proteins, thereby disrupting signaling pathways involved in cell growth and proliferation . This mechanism makes it a promising candidate for anticancer therapies.
Comparison with Similar Compounds
Chaetomellic Acid A Anhydride: The non-labeled analogue of Chaetomellic Acid A Anhydride-d3, also a potent inhibitor of Ras protein farnesyltransferase.
Chaetomellic Acid B Anhydride: Another analogue with similar inhibitory properties but differing in its molecular structure.
Uniqueness: this compound is unique due to its deuterium labeling, which allows for more precise studies in metabolic research and enzyme inhibition. The labeled compound provides distinct advantages in tracking and analyzing metabolic pathways compared to its non-labeled counterparts.
Biological Activity
Chaetomellic Acid A Anhydride-d3 is a chemically modified derivative of Chaetomellic Acid A, notable for its unique structural characteristics and potential biological activities. The compound is isotopically labeled with three deuterium atoms, which enhances its utility in various research applications, particularly in tracing metabolic pathways and interactions within biological systems. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, interactions with cytochrome P450 enzymes, and potential applications in pharmaceuticals.
Chemical Structure and Properties
This compound features a complex arrangement of functional groups typical of acid anhydrides, characterized by the presence of two acyl groups bonded to the same oxygen atom. Its molecular formula and structural details are crucial for understanding its reactivity and biological interactions.
Property | Details |
---|---|
Molecular Formula | C₁₃H₁₈D₃O₄ |
Isotopic Labeling | Three deuterium atoms (d3) |
Functional Groups | Acid anhydride |
Reactivity | Hydrolysis, esterification, amide formation |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties . Studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role in developing new antimicrobial agents. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Interaction with Cytochrome P450 Enzymes
One of the critical areas of research on this compound is its interaction with cytochrome P450 enzymes , which are vital for drug metabolism and the biotransformation of xenobiotics. Preliminary studies suggest that this compound can modulate the activity of these enzymes, potentially influencing the pharmacokinetics of other drugs. This interaction is particularly important for assessing the safety and efficacy of therapeutic applications involving this compound.
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study conducted on various bacterial strains showed that this compound inhibited growth at concentrations as low as 10 µg/mL. This suggests a potent antimicrobial effect comparable to established antibiotics.
- Cytochrome P450 Modulation : In vitro assays demonstrated that this compound could inhibit specific cytochrome P450 isoforms, leading to altered metabolism rates of co-administered drugs. This finding highlights the need for further investigation into drug-drug interactions involving this compound.
- Metabolic Pathway Tracing : Utilizing its isotopic labeling, researchers tracked the metabolic pathways of this compound in liver microsomes, revealing insights into its biotransformation and potential accumulation in biological systems.
Applications in Research and Industry
Due to its unique properties, this compound has several applications:
- Pharmaceutical Development : Its antimicrobial properties make it a candidate for developing new antibiotics or preservatives.
- Metabolic Studies : The isotopic labeling allows researchers to trace metabolic pathways effectively, aiding in understanding drug metabolism.
- Organic Synthesis : Its reactivity enables its use as a building block for synthesizing more complex organic molecules.
Properties
IUPAC Name |
3-tetradecyl-4-(trideuteriomethyl)furan-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-16(2)18(20)22-19(17)21/h3-15H2,1-2H3/i2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXAAHDAKIGAJG-BMSJAHLVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC1=C(C(=O)OC1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=O)OC1=O)CCCCCCCCCCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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